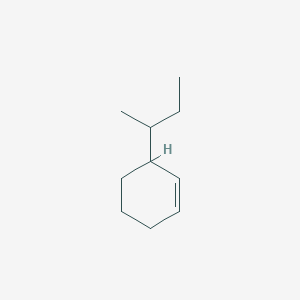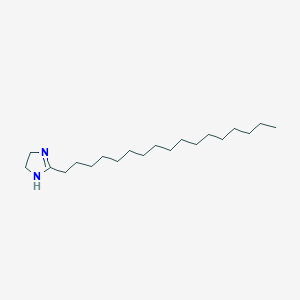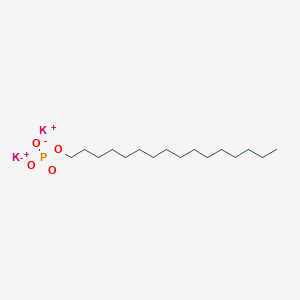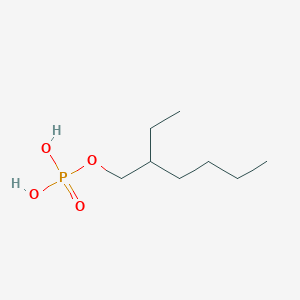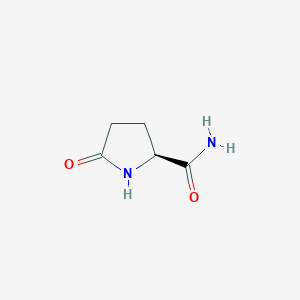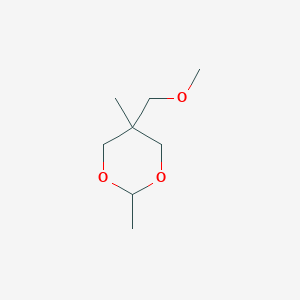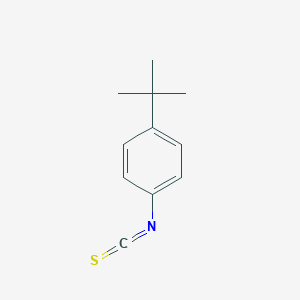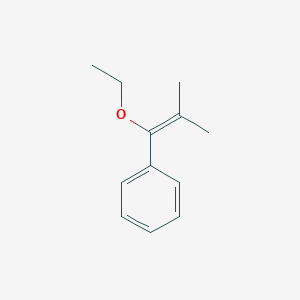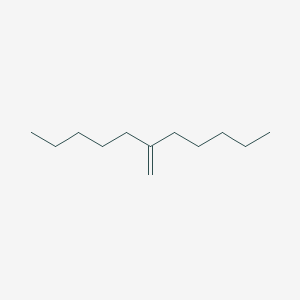
6-Methyleneundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyleneundecane is a chemical compound with the molecular formula C12H24. It is an alkene that is used in various scientific research applications. The compound has a unique chemical structure that makes it a valuable tool for studying different biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 6-Methyleneundecane is not fully understood, but it is believed to interact with proteins and lipids in the cell membrane. The compound has a unique chemical structure that allows it to insert into the lipid bilayer of the membrane, altering its fluidity and affecting the function of membrane-bound proteins.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Methyleneundecane are diverse and depend on the specific research application. The compound has been shown to affect the activity of enzymes, alter the permeability of cell membranes, and modulate the function of ion channels. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Methyleneundecane in lab experiments include its unique chemical structure, which allows it to interact with cell membranes and proteins in a specific way. The compound is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, the limitations of using 6-Methyleneundecane include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the research on 6-Methyleneundecane. One area of research is the development of new drugs and therapies that target specific membrane-bound proteins. Another area of research is the study of the compound's effects on different cell types, including cancer cells and neuronal cells. Additionally, the development of new synthesis and purification techniques could improve the yield and purity of the compound, making it an even more valuable research tool.
Conclusion:
6-Methyleneundecane is a valuable tool for scientific research, with applications in the study of protein-ligand interactions, membrane fluidity, and lipid-protein interactions. The compound has a unique chemical structure that allows it to interact with cell membranes and proteins in a specific way, making it a valuable research tool. However, careful handling and storage are necessary due to the potential toxicity of the compound. Future research on 6-Methyleneundecane could lead to the development of new drugs and therapies for various diseases, as well as the development of new synthesis and purification techniques.
Méthodes De Synthèse
The synthesis of 6-Methyleneundecane involves the reaction of 1-undecene with dimethyl sulfoxide (DMSO) and sulfuric acid (H2SO4). The reaction takes place under reflux conditions, and the product is obtained by distillation. The yield of the product is dependent on the reaction conditions, and the purity can be increased by further purification techniques.
Applications De Recherche Scientifique
6-Methyleneundecane is used in various scientific research applications, including the study of protein-ligand interactions, membrane fluidity, and lipid-protein interactions. The compound is also used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
17799-46-1 |
|---|---|
Nom du produit |
6-Methyleneundecane |
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
6-methylideneundecane |
InChI |
InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h3-11H2,1-2H3 |
Clé InChI |
XEFKBSJQOZGUTE-UHFFFAOYSA-N |
SMILES |
CCCCCC(=C)CCCCC |
SMILES canonique |
CCCCCC(=C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)
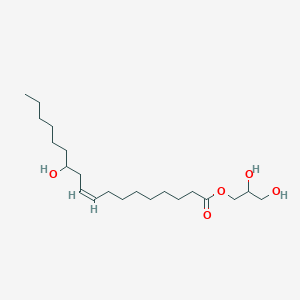
![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)
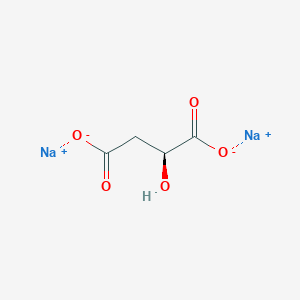
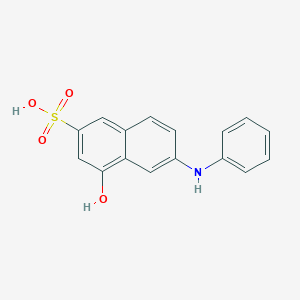
![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)
